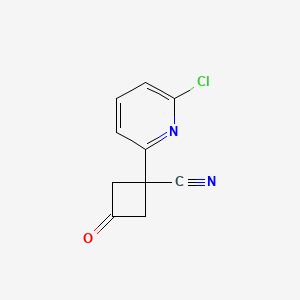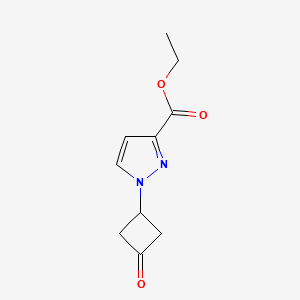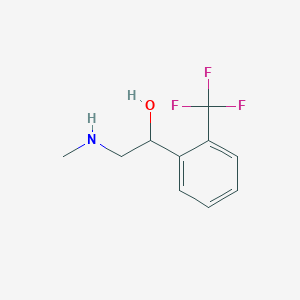
2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a methylamino group and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with methylamine and a reducing agent. One common method involves the following steps:
Condensation Reaction: 2-(trifluoromethyl)benzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The methylamino group can interact with various receptors or enzymes, potentially leading to biological effects such as inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Amino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol: Similar structure but with an amino group instead of a methylamino group.
2-(Methylamino)-1-(2-fluorophenyl)ethan-1-ol: Similar structure but with a fluorophenyl group instead of a trifluoromethyl group.
Uniqueness
2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H12F3NO |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
2-(methylamino)-1-[2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO/c1-14-6-9(15)7-4-2-3-5-8(7)10(11,12)13/h2-5,9,14-15H,6H2,1H3 |
InChI-Schlüssel |
ITXZTKCVIMELEV-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1=CC=CC=C1C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


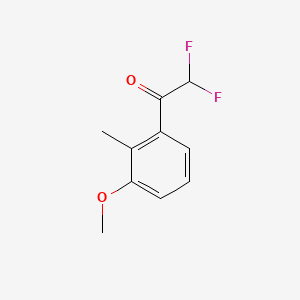

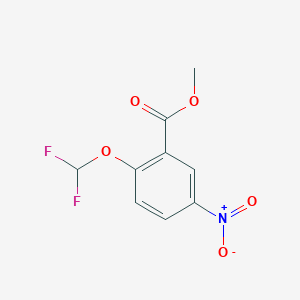
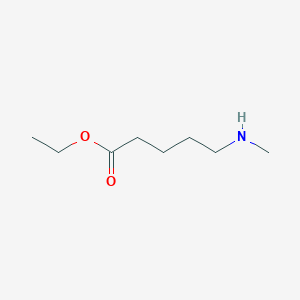

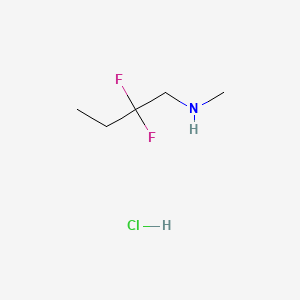

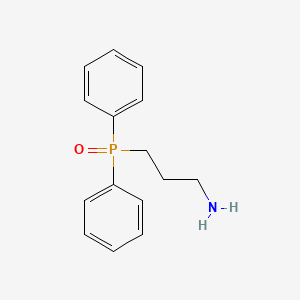
![ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride](/img/structure/B15317529.png)
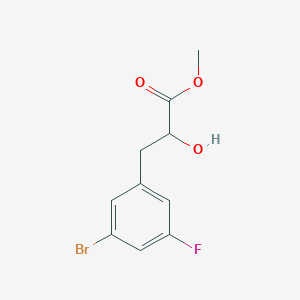
![[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol,Mixtureofdiastereomers](/img/structure/B15317548.png)
![5-[3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-(morpholine-4-carbonyl)aniline](/img/structure/B15317549.png)
